3,5-dichloro-4-ethoxy-N-(4-pyridinylmethyl)benzamide hydrochloride
Overview
Description
3,5-dichloro-4-ethoxy-N-(4-pyridinylmethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C15H15Cl3N2O2 and its molecular weight is 361.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.019911 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Analogous Compounds
Polymorphism Studies
- Research on similar compounds, like 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, has explored polymorphism, providing insights into the different crystalline forms these compounds can take and their thermal and spectroscopic properties (Yanagi et al., 2000).
Novel Synthesis Methods
- Studies have developed high-yield synthesis methods for related compounds, illustrating innovative approaches to compound synthesis and potential applications in radiopharmaceuticals (Bobeldijk et al., 1990).
Pharmacological and Biological Activities
Analgesic and Anti-inflammatory Agents
- Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their COX-1/COX-2 inhibition capabilities, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuroleptic Activity
- Research into benzamides of N,N-disubstituted ethylenediamines has uncovered potential neuroleptic activities, with certain compounds demonstrating significant potency in inhibiting stereotypic behavior induced by apomorphine in rats, suggesting uses in psychosis treatment (Iwanami et al., 1981).
Material Science Applications
Organogels and Photocatalytic Degradation
- The development of organogels based on perylenetetracarboxylic diimides, with applications in fluorescence and photocatalytic degradation of pollutants like pyridine, highlights the potential for environmental remediation applications (Wu et al., 2011).
Antimicrobial Activity
- Synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their derivatives has been explored, with some showing promising antimicrobial activity against various bacteria, pointing to potential applications in combating microbial resistance (Mobinikhaledi et al., 2006).
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2.ClH/c1-2-21-14-12(16)7-11(8-13(14)17)15(20)19-9-10-3-5-18-6-4-10;/h3-8H,2,9H2,1H3,(H,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQGOYGSFKBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=NC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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